molecular formula C10H5ClO5 B1147955 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 183736-74-5

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1147955
CAS RN: 183736-74-5
M. Wt: 240.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound . It belongs to the class of compounds known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .


Synthesis Analysis

The synthesis of coumarin heterocycles, including 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular formula of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is C10H5ClO5 . Its average mass is 240.597 Da and its monoisotopic mass is 239.982544 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid include a molecular weight of 240.6 . The predicted density is 1.747±0.06 g/cm3, and the predicted boiling point is 479.2±45.0 °C .

Scientific Research Applications

Green Chemistry Synthesis

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: is utilized in green chemistry for the synthesis of various derivatives. The compound serves as a key intermediate in multicomponent reactions (MCRs), which are conducted under microwave assistance. This method is environmentally friendly as it minimizes the production of chemical waste and avoids the use of hazardous solvents .

Biological Activity Assessment

Derivatives of this compound have been synthesized and assessed for their biological activity. They exhibit remarkable antimicrobial activity against different classes of bacteria and fungi. This makes them valuable for developing new antimicrobial agents .

Antioxidant Potential

Coumarin derivatives, including those derived from 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid , have been studied for their antioxidant properties. These compounds are evaluated against various radicals in scavenging assays, indicating their potential in treating diseases caused by oxidative stress .

Pharmaceutical Applications

The antioxidant and antimicrobial properties of this compound’s derivatives make them candidates for pharmaceutical applications. They can be optimized further to treat pathological conditions such as inflammation, bacterial infections, and conditions caused by oxidative damage .

Organic Synthesis

In organic chemistry, 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is used as a precursor for synthesizing novel organic compounds. Its derivatives are characterized by various spectroscopic methods, confirming its utility in creating diverse molecular structures .

Combinatorial Chemistry

This compound is amenable to automation for combinatorial synthesis, which is a method used to rapidly create a large number of chemical compounds. The derivatives of this compound can be used to generate libraries of molecules for further biological evaluation .

properties

IUPAC Name

6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDEHHOQNJOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.